molecular formula C15H15BrO B7941623 4-Bromo-2'-ethylbenzhydrol

4-Bromo-2'-ethylbenzhydrol

Cat. No.: B7941623
M. Wt: 291.18 g/mol
InChI Key: JDQNOGVYOIRKDY-UHFFFAOYSA-N
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Description

4-Bromo-2'-ethylbenzhydrol is a brominated aromatic compound characterized by a benzhydrol backbone (diphenylmethanol derivative) with a bromine atom at the para position of one phenyl ring and an ethyl group at the ortho position of the adjacent phenyl ring. This structure imparts unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced lipophilicity from the ethyl and bromine substituents.

Properties

IUPAC Name

(4-bromophenyl)-(2-ethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h3-10,15,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQNOGVYOIRKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2’-ethylbenzhydrol typically involves the bromination of 2’-ethylbenzhydrol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of 4-Bromo-2’-ethylbenzhydrol may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2’-ethylbenzhydrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2’-ethylbenzhydrol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products:

    Oxidation: 4-Bromo-2’-ethylbenzophenone.

    Reduction: 2’-Ethylbenzhydrol.

    Substitution: 4-Methoxy-2’-ethylbenzhydrol or 4-Cyano-2’-ethylbenzhydrol.

Scientific Research Applications

4-Bromo-2’-ethylbenzhydrol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying the interactions of brominated compounds with biological systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2’-ethylbenzhydrol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs, identified through similarity metrics, include:

Compound Name CAS Number Similarity Score Key Substituents
4-Bromo-2-hydroxy-6-methylbenzaldehyde 90-59-5 0.96 Bromo, hydroxyl, methyl, aldehyde
3,5-Dibromo-2-hydroxybenzaldehyde 199177-26-9 0.92 Two bromo, hydroxyl, aldehyde
1-(4-Bromo-2-ethylphenyl)hydrazine HCl 1628810-35-4 N/A Bromo, ethyl, hydrazine, hydrochloride

Key Observations :

  • 4-Bromo-2-hydroxy-6-methylbenzaldehyde shares a bromo and hydroxyl group but replaces the benzhydrol moiety with an aldehyde and methyl group. The higher similarity score (0.96) suggests comparable electronic effects but divergent reactivity due to the aldehyde functionality .

Comparison with 4-Bromo-2'-ethylbenzhydrol :

  • The use of BBr₃ () is a common method for introducing bromine or demethylating protected hydroxyl groups, suggesting a plausible route for synthesizing the target compound.
  • The ethyl group in this compound may require Friedel-Crafts alkylation or cross-coupling reactions, differing from the sulfonate ester or hydrazine pathways in analogs .

Physicochemical Properties

While direct data on this compound are scarce, inferences can be drawn from analogs:

Property This compound (Inferred) 4-Bromo-2-hydroxy-6-methylbenzaldehyde 1-(4-Bromo-2-ethylphenyl)hydrazine HCl
Melting Point 120–150°C 95–98°C 180–185°C (decomposes)
Solubility Moderate in DCM, THF High in polar aprotic solvents Soluble in water (HCl salt)
Reactivity Alcohol oxidation, bromine substitution Aldehyde oxidation, electrophilic substitution Hydrazine coupling, acid sensitivity

Key Differences :

  • The hydroxyl group enables hydrogen bonding, contrasting with the hydrazine moiety’s nucleophilic reactivity in ’s compound .

Biological Activity

4-Bromo-2'-ethylbenzhydrol is an organic compound with the molecular formula C15H15BrO, characterized by a bromine atom at the fourth position and an ethyl group at the second position of the benzhydrol structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

The unique structural features of this compound enable it to interact with biological systems effectively. The bromine atom can participate in halogen bonding, enhancing its binding affinity to proteins and enzymes. The hydroxyl group allows for hydrogen bonding, which further stabilizes these interactions. Such mechanisms can modulate the activity of various enzymes and receptors, leading to diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cell lines
Enzyme InhibitionModulation of metabolic enzymes

Case Study: Anticancer Activity

A study investigating the anticancer effects of brominated compounds found that structural modifications, such as those present in this compound, could enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar brominated structures demonstrated significant inhibition of cell viability in HeLa cells, indicating a potential pathway for further exploration with this compound .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

CompoundStructural FeaturesBiological Activity
4-Bromo-2-hydroxybenzaldehydeContains an aldehyde instead of hydroxylModerate antibacterial activity
4-Bromo-2-ethylphenolLacks the benzhydrol moietyLimited anticancer properties
2-Bromo-4'-ethylbenzhydrolDifferent substitution patternVaries widely in biological activity

This comparison highlights that the specific arrangement of functional groups in this compound contributes to its distinct biological profile.

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